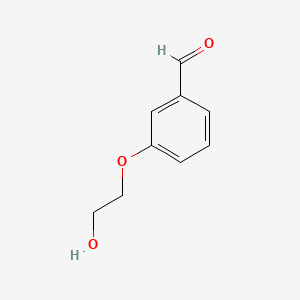

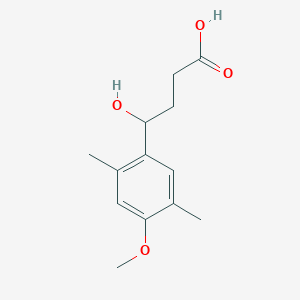

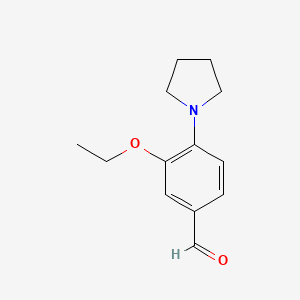

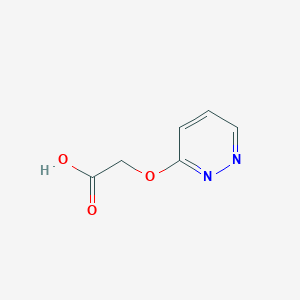

![molecular formula C14H20N2O2 B1310327 2-[2-(4-Methyl-piperazin-1-yl)-ethoxy]-benzaldehyde CAS No. 82625-37-4](/img/structure/B1310327.png)

2-[2-(4-Methyl-piperazin-1-yl)-ethoxy]-benzaldehyde

Übersicht

Beschreibung

2-[2-(4-Methyl-piperazin-1-yl)-ethoxy]-benzaldehyde is a useful research compound. Its molecular formula is C14H20N2O2 and its molecular weight is 248.32 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

DNA Interaction and Cellular Applications

One significant application involves the use of Hoechst 33258 and its analogues, which are known for their strong binding to the minor groove of double-stranded B-DNA, particularly AT-rich sequences. This property has been extensively utilized in cell biology for DNA staining, facilitating the analysis of chromosomal structures and DNA content in cells through techniques such as flow cytometry. These compounds also find utility in the development of radioprotectors and topoisomerase inhibitors, offering a foundation for rational drug design by understanding the molecular basis of DNA sequence recognition and binding (Issar & Kakkar, 2013).

Antimycobacterial Activity

Piperazine and its analogues have been identified as key scaffolds in the development of compounds with potent antimycobacterial activity. Recent reviews have highlighted the design, rationale, and structure-activity relationships (SAR) of piperazine-based anti-TB molecules, demonstrating their effectiveness against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This emphasizes the role of piperazine as a versatile building block in medicinal chemistry for addressing global health challenges like tuberculosis (Girase et al., 2020).

Therapeutic Uses and Drug Development

Piperazine derivatives have been extensively studied for their therapeutic applications across a broad spectrum of pharmacological activities, including antipsychotic, antidepressant, anticancer, antiviral, and anti-inflammatory effects. Modifications to the piperazine nucleus have been shown to significantly impact the medicinal potential of the resultant molecules, guiding the rational design of new drugs for various diseases. This highlights the flexibility of piperazine as a pharmacophore in drug discovery (Rathi et al., 2016).

Bioactivation and Metabolite Analysis

Research into the metabolism of compounds like saracatinib, which contains an N-methyl piperazine group, reveals the formation of reactive intermediates through bioactivation processes. Identifying and characterizing these intermediates using techniques like LC-MS/MS can provide insights into potential side effects and guide the optimization of drug molecules for safer clinical applications (Attwa et al., 2018).

Tuberculosis Treatment Development

The development of macozinone, a piperazine-benzothiazinone derivative for tuberculosis treatment, underscores the ongoing efforts to find more effective TB drug regimens. By targeting specific enzymes involved in the pathogen's cell wall synthesis, such compounds offer hope for improved treatments against this pervasive disease (Makarov & Mikušová, 2020).

Wirkmechanismus

Target of Action

Similar compounds have been shown to interact with alpha1-adrenergic receptors and serotonin type 3 (5-HT3) receptors , which play significant roles in various neurological conditions .

Mode of Action

It’s suggested that similar compounds exhibit their effects by interacting with their targets, such as alpha1-adrenergic receptors and 5-ht3 receptors . These interactions can lead to various changes in cellular functions, potentially influencing neurological conditions .

Biochemical Pathways

Compounds with similar structures have been associated with the modulation of pathways involving alpha1-adrenergic receptors and 5-ht3 receptors . These pathways can have downstream effects on various physiological processes, including smooth muscle contraction, neurotransmission, and potentially, mood regulation .

Pharmacokinetics

Similar compounds have been studied for their adme properties, which can impact their bioavailability and therapeutic potential .

Result of Action

Similar compounds have been shown to exhibit antidepressant-like effects in rodent models of depression . These effects are likely a result of the compound’s interaction with its targets and the subsequent modulation of relevant biochemical pathways .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of similar compounds .

Biochemische Analyse

Biochemical Properties

2-[2-(4-Methyl-piperazin-1-yl)-ethoxy]-benzaldehyde plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes such as cytochrome P450, which is involved in the metabolism of many drugs and endogenous compounds. The interaction with cytochrome P450 can lead to either inhibition or activation of the enzyme, depending on the specific isoform and the context of the reaction. Additionally, this compound can bind to proteins such as albumin, affecting its distribution and bioavailability in the body .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs). By binding to these receptors, this compound can modulate downstream signaling cascades, leading to changes in gene expression and cellular metabolism. For instance, it has been shown to affect the expression of genes involved in oxidative stress response and apoptosis . Furthermore, this compound can alter cellular metabolism by influencing the activity of key metabolic enzymes, thereby affecting the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the binding interaction with specific biomolecules, such as enzymes and receptors. For example, this compound can inhibit the activity of monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters like serotonin and dopamine . By inhibiting MAO, this compound can increase the levels of these neurotransmitters, leading to enhanced neurotransmission. Additionally, this compound can activate or inhibit various signaling pathways by binding to GPCRs, resulting in changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, this compound has been shown to exhibit stability under standard laboratory conditions, with minimal degradation observed over several weeks . Prolonged exposure to light and heat can lead to gradual degradation, resulting in the formation of by-products that may affect its biochemical activity. In in vitro studies, the long-term effects of this compound on cellular function have been observed, with changes in cell viability and metabolic activity noted after extended exposure .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, this compound has been shown to exhibit therapeutic effects, such as reducing oxidative stress and improving cognitive function . At higher doses, toxic effects have been observed, including hepatotoxicity and neurotoxicity . These adverse effects are likely due to the accumulation of the compound and its metabolites in the liver and brain, leading to cellular damage and dysfunction.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its biotransformation and elimination. This compound is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites that are subsequently excreted in the urine . The interaction with cytochrome P450 enzymes can also affect the metabolism of other drugs, potentially leading to drug-drug interactions. Additionally, this compound can influence metabolic flux by modulating the activity of key metabolic enzymes, thereby affecting the levels of metabolites within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can bind to albumin in the bloodstream, facilitating its distribution to different tissues . Within cells, it can be transported by specific membrane transporters, such as organic cation transporters (OCTs), which play a role in its uptake and efflux . The distribution of this compound within tissues can also be influenced by its lipophilicity, with higher accumulation observed in lipid-rich tissues such as the brain and liver .

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. This compound has been shown to localize to specific cellular compartments, such as the mitochondria and endoplasmic reticulum . The targeting to these organelles is likely mediated by specific targeting signals or post-translational modifications that direct the compound to these locations. The localization to the mitochondria, for example, can influence mitochondrial function and energy production, while localization to the endoplasmic reticulum can affect protein folding and secretion .

Eigenschaften

IUPAC Name |

2-[2-(4-methylpiperazin-1-yl)ethoxy]benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-15-6-8-16(9-7-15)10-11-18-14-5-3-2-4-13(14)12-17/h2-5,12H,6-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPKVLSKAKVNXOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CCOC2=CC=CC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70424714 | |

| Record name | 2-[2-(4-Methylpiperazin-1-yl)ethoxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70424714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82625-37-4 | |

| Record name | 2-[2-(4-Methylpiperazin-1-yl)ethoxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70424714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

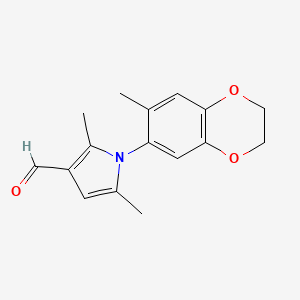

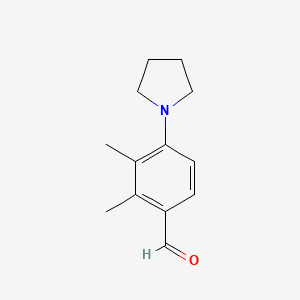

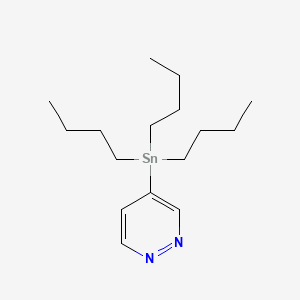

![Trisodium 4-[(O-arsonophenyl)azo]-3-oxidonaphthalene-2,7-disulphonate](/img/structure/B1310252.png)